beta-(2-Methoxyphenoxy)lactic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(2-methoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVBBOLVTSAHEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926801 |

Source

|

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-65-3 |

Source

|

| Record name | beta-(2-Methoxyphenoxy)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physical Properties of beta-(2-Methoxyphenoxy)lactic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Beta-(2-Methoxyphenoxy)lactic acid, with the CAS Number 13057-65-3, is the principal urinary metabolite of the widely used expectorant guaifenesin.[1][2] Understanding the physical and chemical properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of its parent drug. This technical guide provides a detailed overview of the known and predicted physical properties of beta-(2-Methoxyphenoxy)lactic acid and outlines the experimental methodologies for their determination, offering a framework for researchers in drug metabolism and analytical chemistry.

Chemical Identity and Structure

-

IUPAC Name: 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid[3]

-

Molecular Formula: C₁₀H₁₂O₅[3]

-

Molecular Weight: 212.20 g/mol [3]

-

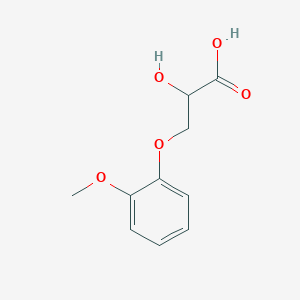

Chemical Structure:

Caption: 2D structure of beta-(2-Methoxyphenoxy)lactic acid.

Context: Metabolic Pathway of Guaifenesin

Beta-(2-Methoxyphenoxy)lactic acid is formed in the liver through the oxidation of guaifenesin.[2] This metabolic transformation is a key aspect of the drug's clearance from the body.

Caption: Metabolic conversion of Guaifenesin to its major metabolite.

Summary of Physical Properties

The following table summarizes the available physical property data for beta-(2-Methoxyphenoxy)lactic acid. It is important to note that much of the currently available data is based on computational predictions rather than experimental determination.

| Property | Value | Source |

| Molecular Weight | 212.20 g/mol | PubChem[3] |

| Boiling Point | 355.8 ± 27.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 3.37 ± 0.11 (Predicted) | ChemicalBook[4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | ChemicalBook[4] |

| Physical Form | Solid (Predicted) | ChemicalBook[4] |

| Color | Pale Beige to Light Brown (Predicted) | ChemicalBook[4] |

| XLogP3 | 0.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[5] |

| Topological Polar Surface Area | 76 Ų | PubChem[5] |

Experimental Determination of Physical Properties

Given the scarcity of experimental data, this section provides detailed protocols for the determination of key physical properties of beta-(2-Methoxyphenoxy)lactic acid. These methodologies are standard in the characterization of organic compounds and provide a framework for generating reliable, empirical data.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

Caption: Workflow for melting point determination.

Causality Behind Experimental Choices:

-

Drying the sample: Ensures that any residual solvent does not depress the melting point, leading to inaccurate readings.

-

Fine powder: Promotes uniform heat distribution throughout the sample.

-

Slow heating rate near the melting point: Allows the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the true melting temperature. A rapid heating rate can lead to a reading that is higher than the actual melting point.

Solubility Profile

Determining the solubility in a range of solvents is essential for developing analytical methods, purification procedures, and understanding the compound's behavior in biological systems.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of beta-(2-Methoxyphenoxy)lactic acid to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Self-Validating System:

-

The presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.

-

Analysis of samples at multiple time points can verify that equilibrium has been reached.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group in the molecule. It is a critical parameter for predicting the ionization state of the compound at different pH values, which influences its solubility, absorption, and distribution in biological systems.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of beta-(2-Methoxyphenoxy)lactic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of beta-(2-Methoxyphenoxy)lactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methoxy group protons, and the protons on the lactic acid backbone.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid and alcohol groups.

-

A strong C=O stretch from the carboxylic acid.

-

C-O stretching bands for the ether and alcohol functionalities.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The molecular ion peak corresponding to the exact mass of the compound is expected.

Conclusion

While a complete experimental dataset for the physical properties of beta-(2-Methoxyphenoxy)lactic acid is not yet publicly available, this guide provides the essential theoretical background and detailed experimental protocols for its comprehensive characterization. By following these methodologies, researchers can generate the necessary data to support drug metabolism studies, analytical method development, and a deeper understanding of the fate of guaifenesin in biological systems.

References

-

PubChem. Guaifenesin. National Center for Biotechnology Information. [Link]

-

USP's Emerging Standards. Methods for the Analysis of Guaifenesin Extended-Release Tablets. (2024-03-24). [Link]

-

PubChem. beta-(2-Methoxyphenoxy)lactic acid. National Center for Biotechnology Information. [Link]

-

Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12(1), 31. [Link]

-

T3DB. Guaifenesin. T3DB. [Link]

-

Acharya, P., et al. (2017). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. Saudi Journal of Medical and Pharmaceutical Sciences, 3(3), 148-156. [Link]

-

Knape, M. J., et al. (2010). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 76(6), 1361-1365. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Solubility of guaifenesin in the presence of common pharmaceutical additives. Journal of pharmaceutical sciences, 92(10), 2153-2157. [Link]

-

PharmaCompass. Guaifenesinum. [Link]

-

Combined Effects of Lactic Acid Bacteria Fermentation and Physical Milling on Physicochemical Properties of Glutinous Rice Flour and Texture of Glutinous Dumplings. Foods, 11(23), 3845. [Link]

-

Physical and Chemical Properties of Commercial Baked Milk vs. Experimental Samples. Foods, 11(15), 2235. [Link]

-

Wikipedia. Guaifenesin. [Link]

-

Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2593. [Link]

- Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Watanabe, T., et al. (2021). Physical properties of lactic acid bacteria influence the level of protection against influenza infection in mice. PLoS ONE, 16(5), e0251784. [Link]

-

Watanabe, T., et al. (2021). Physical properties of lactic acid bacteria influence the level of protection against influenza infection in mice. PLoS ONE, 16(5), e0251784. [Link]

-

Rouxhet, P. G., et al. (1993). Surface of lactic acid bacteria: relationships between chemical composition and physicochemical properties. Applied and Environmental Microbiology, 59(11), 3683-3691. [Link]

-

PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

-

PMDA. Lactic Acid. [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

-

Yeast Metabolome Database. 2-methoxyphenol. [Link]

-

SIELC Technologies. Guaifenesin. [Link]

-

Accessdata.fda.gov. 21-282 Mucinex Clinical Pharmacology Biopharmaceutics Review. [Link]

Sources

- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to beta-(2-Methoxyphenoxy)lactic acid (CAS: 13057-65-3)

This guide provides a comprehensive technical overview of beta-(2-Methoxyphenoxy)lactic acid, a compound of interest to researchers, scientists, and professionals in drug development. It delves into its chemical and physical properties, synthesis and purification, analytical characterization, biological significance as a primary metabolite, and essential safety and handling protocols.

Chemical Identity and Properties

beta-(2-Methoxyphenoxy)lactic acid, with the CAS number 13057-65-3, is an organic compound featuring a lactic acid core structure linked to a 2-methoxyphenoxy group via an ether bond.[1] This structure imparts both hydrophilic (from the carboxylic acid and hydroxyl groups) and lipophilic (from the methoxyphenyl group) characteristics, influencing its solubility and biological interactions.[1]

Synonyms: 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid, Propanoic acid, 2-hydroxy-3-(2-methoxyphenoxy)-[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of beta-(2-Methoxyphenoxy)lactic acid is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C10H12O5 | PubChem[2] |

| Molecular Weight | 212.20 g/mol | PubChem[2] |

| Boiling Point (Predicted) | 355.8±27.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.302±0.06 g/cm3 | ChemicalBook[3] |

| pKa (Predicted) | 3.37±0.11 | ChemicalBook[3] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[3] |

| Appearance | Pale Beige to Light Brown Solid | ChemicalBook[3] |

Synthesis and Purification

While specific, detailed synthesis protocols for beta-(2-Methoxyphenoxy)lactic acid are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a protected 3-halo-2-hydroxypropanoic acid derivative with guaiacol (2-methoxyphenol) in the presence of a base.

Caption: Proposed Williamson ether synthesis workflow for beta-(2-Methoxyphenoxy)lactic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

-

Guaiacol Anion Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve guaiacol in a suitable anhydrous solvent such as dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise with stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium guaiacolate.

-

Nucleophilic Substitution: Dissolve a protected 3-halo-2-hydroxypropanoic acid derivative (e.g., ethyl 3-bromo-2-hydroxypropanoate with the hydroxyl group protected as a silyl ether) in anhydrous DMF. Add this solution dropwise to the flask containing the sodium guaiacolate at room temperature. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Deprotection: Remove the solvent under reduced pressure. Dissolve the crude protected product in a suitable solvent (e.g., tetrahydrofuran) and treat with an appropriate deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group, or acid hydrolysis for an ester).

-

Purification: After deprotection and work-up, purify the crude beta-(2-Methoxyphenoxy)lactic acid. This can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system to yield the pure product.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized beta-(2-Methoxyphenoxy)lactic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the lactic acid backbone (methine and methylene protons).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the two carbons of the lactic acid chain.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretches of the ether and alcohol functionalities, as well as aromatic C-H and C=C stretches.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol would be a suitable starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC is useful for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography.

Biological Significance and Pharmacokinetics

beta-(2-Methoxyphenoxy)lactic acid is primarily recognized as the major urinary metabolite of the widely used expectorant, guaifenesin (glyceryl guaiacolate).[4][5] It is also identified as a metabolite of the antianginal drug ranolazine.[2]

Metabolic Pathway of Guaifenesin

Guaifenesin undergoes rapid metabolism in the liver.[6] The primary metabolic transformation involves the oxidation of the primary alcohol group of the glycerol moiety to a carboxylic acid, followed by further oxidation, leading to the formation of beta-(2-Methoxyphenoxy)lactic acid.[6]

Caption: Simplified metabolic pathway of guaifenesin to beta-(2-Methoxyphenoxy)lactic acid.

Pharmacological Activity

Currently, there is limited information available on the intrinsic pharmacological activity of beta-(2-Methoxyphenoxy)lactic acid itself. Its primary role in pharmacology is as a biomarker for guaifenesin intake. However, an interesting clinical finding is that the abuse of guaifenesin-containing medications can lead to an excess of the calcium salt of beta-(2-Methoxyphenoxy)lactic acid, resulting in the formation of urinary calculi (kidney stones).[4] This underscores the importance of understanding the metabolic fate and solubility of drug metabolites.

Given its structural similarity to lactic acid, it is conceivable that beta-(2-Methoxyphenoxy)lactic acid could interact with biological systems that recognize lactate. However, any such potential activities would require dedicated in vitro and in vivo investigation.

Potential Research Applications

While primarily a metabolite, beta-(2-Methoxyphenoxy)lactic acid holds potential for several research applications:

-

Pharmacokinetic and Drug Metabolism Studies: As a stable, primary metabolite, it serves as a crucial analytical standard for pharmacokinetic studies of guaifenesin and ranolazine.

-

Clinical Diagnostics: Quantification of beta-(2-Methoxyphenoxy)lactic acid in urine can be used to monitor patient compliance with guaifenesin therapy and to investigate cases of guaifenesin abuse.

-

Medicinal Chemistry: The core structure of beta-(2-Methoxyphenoxy)lactic acid could serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities.[1] The combination of the guaiacol moiety, known for its expectorant properties, with a lactic acid backbone presents opportunities for designing new molecules with tailored pharmacological profiles.

Safety, Handling, and Disposal

Hazard Assessment (Inferred)

-

Eye Irritation: Lactic acid is a known eye irritant. It is prudent to assume that beta-(2-Methoxyphenoxy)lactic acid may also cause eye irritation.

-

Skin Irritation: Similar to lactic acid, it may cause skin irritation upon prolonged or repeated contact.

-

Inhalation: Inhalation of the dust may cause respiratory tract irritation.

-

Ingestion: The toxicological effects of ingestion are unknown.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. Retrieved from [Link]

- Ramer, A. E., & Wiley, J. F. (2001). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 58(5), 821.

- Vandenheuvel, W. J., Smith, J. L., & Silber, R. H. (1972). (2-Methoxyphenoxy)lactic acid, the major urinary metabolite of glyceryl guaiacolate in man. Journal of Pharmaceutical Sciences, 61(12), 1997-1998.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]

Sources

- 1. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]

- 2. carlroth.com [carlroth.com]

- 3. beta-(2-methoxyphenoxy)lactic acid | 13057-65-3 [chemicalbook.com]

- 4. In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods [mdpi.com]

- 6. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

The Pharmacokinetic Profile of β-(2-Methoxyphenoxy)lactic Acid: An In-Depth Technical Guide

Foreword: Unveiling the Metabolite's Journey

In the landscape of pharmaceutical sciences, the comprehensive understanding of a drug's journey through the body is paramount. This not only encompasses the parent compound but, just as critically, its metabolic byproducts. This guide provides an in-depth exploration of the pharmacokinetics of β-(2-Methoxyphenoxy)lactic acid, the principal urinary metabolite of the widely used expectorant, guaifenesin. While often overshadowed by its parent drug, a thorough characterization of β-(2-Methoxyphenoxy)lactic acid's absorption, distribution, metabolism, and excretion (ADME) profile is essential for a complete safety and efficacy assessment of guaifenesin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of current knowledge, field-proven insights into experimental design, and a robust framework for future investigations.

Introduction to Guaifenesin and its Primary Metabolite

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, has been a mainstay in respiratory medicine for decades, valued for its secretolytic and expectorant properties.[1][2] Upon oral administration, guaifenesin is well-absorbed from the gastrointestinal tract and undergoes rapid and extensive metabolism, primarily in the liver.[3][4] The metabolic process is efficient, with the parent drug having a relatively short plasma half-life of approximately one hour.[5] This rapid turnover leads to the formation of several metabolites, with β-(2-Methoxyphenoxy)lactic acid being the most abundant metabolite excreted in the urine.[3][4] Pharmacologically, β-(2-Methoxyphenoxy)lactic acid is considered an inactive metabolite.[3]

The Metabolic Pathway: From Guaifenesin to β-(2-Methoxyphenoxy)lactic Acid

The biotransformation of guaifenesin to β-(2-Methoxyphenoxy)lactic acid is a critical aspect of its pharmacokinetic profile. This conversion is a two-step oxidative process that underscores the importance of hepatic function in the clearance of the parent drug.

Figure 1: Metabolic conversion of guaifenesin to β-(2-Methoxyphenoxy)lactic acid.

The initial step involves the oxidation of the primary alcohol group of guaifenesin to an aldehyde intermediate. This is followed by a subsequent oxidation of the aldehyde to a carboxylic acid, yielding β-(2-Methoxyphenoxy)lactic acid.[4] This metabolic cascade is primarily mediated by enzymes within the liver.[3]

Absorption and Distribution: The Metabolite's Systemic Exposure

Following its formation in the liver, β-(2-Methoxyphenoxy)lactic acid enters systemic circulation before its eventual elimination. A comprehensive understanding of its absorption (from the site of metabolism) and distribution throughout the body is crucial for assessing potential tissue accumulation and off-target effects, even for an inactive metabolite.

Systemic Availability

As a metabolite, the "absorption" of β-(2-Methoxyphenoxy)lactic acid is intrinsically linked to the rate and extent of guaifenesin's metabolism. Given the rapid metabolism of the parent drug, the appearance of β-(2-Methoxyphenoxy)lactic acid in the plasma is expected to be swift. However, specific pharmacokinetic parameters for the metabolite itself are not extensively documented in publicly available literature.

Distribution and Plasma Protein Binding

Experimental Protocol: In Vitro Plasma Protein Binding Assessment

To address this data gap, a standard in vitro experiment using equilibrium dialysis can be employed.

Objective: To determine the percentage of β-(2-Methoxyphenoxy)lactic acid bound to plasma proteins.

Methodology:

-

Preparation of Dialysis System: A semi-permeable membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.

-

Sample Preparation: One chamber is filled with human plasma, and the other with a protein-free buffer solution.

-

Introduction of Metabolite: A known concentration of β-(2-Methoxyphenoxy)lactic acid is added to the plasma-containing chamber.

-

Equilibration: The system is incubated at 37°C with gentle shaking to allow for equilibrium to be reached between the free and protein-bound metabolite.

-

Sampling and Analysis: After equilibration, samples are taken from both chambers and the concentration of β-(2-Methoxyphenoxy)lactic acid is determined using a validated analytical method (e.g., LC-MS/MS).

-

Calculation: The percentage of protein binding is calculated based on the difference in concentration between the two chambers.

Figure 2: Workflow for in vitro plasma protein binding determination.

Metabolism and Excretion: The Elimination Pathway

The final phase of the pharmacokinetic journey for β-(2-Methoxyphenoxy)lactic acid is its elimination from the body. As the major urinary metabolite, its excretion is predominantly handled by the kidneys.

Further Metabolism

Current literature suggests that β-(2-Methoxyphenoxy)lactic acid is a terminal metabolite and does not undergo significant further biotransformation.[3] However, in the context of a comprehensive drug development program, it is prudent to confirm this through in vitro studies with human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the potential for further metabolism of β-(2-Methoxyphenoxy)lactic acid.

Methodology:

-

Incubation: A known concentration of β-(2-Methoxyphenoxy)lactic acid is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Analysis: The concentration of the remaining β-(2-Methoxyphenoxy)lactic acid in each sample is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the metabolite is used to calculate its in vitro half-life and intrinsic clearance.

Renal Excretion

The primary route of elimination for β-(2-Methoxyphenoxy)lactic acid is excretion into the urine.[3] The efficiency of this process is a key determinant of its overall elimination half-life. In cases of excessive guaifenesin intake, the high concentrations of this metabolite can lead to the formation of a calcium salt, which may precipitate in the urinary tract and cause urolithiasis.[1]

Quantitative Analysis: Methodologies and Validation

Accurate and reliable quantification of β-(2-Methoxyphenoxy)lactic acid in biological matrices is fundamental to its pharmacokinetic characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To develop and validate a robust method for the quantification of β-(2-Methoxyphenoxy)lactic acid in human plasma.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid approach where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.

-

Liquid-Liquid Extraction (LLE): A more selective method where the metabolite is extracted from the plasma into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A highly selective and efficient method where the metabolite is retained on a solid sorbent while interferences are washed away.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used to separate β-(2-Methoxyphenoxy)lactic acid from other endogenous plasma components.

-

The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

Specific precursor-to-product ion transitions for β-(2-Methoxyphenoxy)lactic acid and an appropriate internal standard are monitored.

-

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve and Linearity

-

Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Stability

Pharmacokinetic Parameters: A Data-Driven Summary

While specific pharmacokinetic data for β-(2-Methoxyphenoxy)lactic acid are limited, the following table summarizes the known parameters for its parent drug, guaifenesin, which provides context for the metabolite's formation and elimination.

| Parameter | Guaifenesin | β-(2-Methoxyphenoxy)lactic Acid | Reference |

| Tmax (h) | ~0.5 - 1.0 | Data Not Available | |

| Cmax | Dose-dependent | Data Not Available | |

| t½ (h) | ~1.0 | Data Not Available | [5] |

| Volume of Distribution (Vd) | 116 L | Data Not Available | [3] |

| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion | [3] |

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the pharmacokinetics of β-(2-Methoxyphenoxy)lactic acid. It is clear that while the qualitative aspects of its formation and elimination are reasonably well-established, there is a significant need for more quantitative data. Future research should focus on:

-

Dedicated Pharmacokinetic Studies: Conducting studies in humans to specifically determine the plasma concentration-time profile and key pharmacokinetic parameters of β-(2-Methoxyphenoxy)lactic acid.

-

Protein Binding and Tissue Distribution: Elucidating the extent of plasma protein binding and the tissue distribution of the metabolite.

-

Transporter Interactions: Investigating whether β-(2-Methoxyphenoxy)lactic acid is a substrate for any renal uptake or efflux transporters, which could influence its excretion rate.

By addressing these knowledge gaps, we can build a more complete and nuanced understanding of the disposition of guaifenesin and its primary metabolite, further ensuring its safe and effective use in clinical practice.

References

-

StatPearls. (2024, May 25). Dextromethorphan Guaifenesin. NCBI Bookshelf. Retrieved from [Link]

-

Mayo Clinic. (2025, January 31). Guaifenesin (Oral Route). Retrieved from [Link]

-

PubChem. Guaifenesin. National Institutes of Health. Retrieved from [Link]

-

Kottke, M. K. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 23–27. Retrieved from [Link]

-

Wikipedia. Dextromethorphan. Retrieved from [Link]

-

Wikipedia. Guaifenesin. Retrieved from [Link]

-

Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. Retrieved from [Link]

-

Rubin, B. K., Ramirez, O., & Ohar, J. A. (1999). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest, 116(1), 195–200. Retrieved from [Link]

-

Gao, S., et al. (2021). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Sahu, P. K., et al. (2018). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Form. International Journal of Pharmaceutical Quality Assurance, 9(2), 115-121. Retrieved from [Link]

-

Small, E., & Sandefur, B. J. (2014). Acute renal failure after ingestion of guaifenesin and dextromethorphan. The Journal of emergency medicine, 47(1), 26–29. Retrieved from [Link]

-

Probes & Drugs. GUAIFENESIN. Retrieved from [Link]

-

Rodrigues, A. D. (2013). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]

-

Dr. Oracle. (2025, June 26). Is guaifenesin safe in patients with impaired renal (kidney) function?. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Determination of guaifenesin in human plasma by liquid chromatography in the presence of pseudoephedrine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 835(1-2), 109–113. Retrieved from [Link]

-

Dadgar, D., & Kelly, M. T. (1996). The Validation of Analytical Assays for Biopharmaceutical Studies. Journal of Food and Drug Analysis, 4(3), 167-176. Retrieved from [Link]

-

SciSpace. Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]

-

Shrestha, B., et al. (2018). Development and validation of new rp-hplc method for quantitative estimation of guaifenesin. Bulletin of Pharmaceutical Research, 8(1), 1-6. Retrieved from [Link]

-

Evotec. (2024, June 12). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Retrieved from [Link]

-

Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2003, June 30). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

Sources

- 1. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of β-(2-Methoxyphenoxy)lactic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vivo formation of β-(2-Methoxyphenoxy)lactic acid, the principal metabolite of the widely used expectorant, guaifenesin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the metabolic pathways, enzymatic drivers, and analytical methodologies pertinent to the study of this compound. It further delves into its pharmacokinetic profile and toxicological significance, offering a comprehensive resource for preclinical and clinical research.

Introduction: Guaifenesin and its Metabolic Fate

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is an over-the-counter medication utilized to alleviate chest congestion by thinning and loosening mucus in the airways.[1] Upon oral administration, guaifenesin is well-absorbed from the gastrointestinal tract and undergoes rapid and extensive metabolism, primarily in the liver.[2][3] This biotransformation leads to the formation of several metabolites, with β-(2-Methoxyphenoxy)lactic acid being the major urinary metabolite.[4][5] Understanding the in vivo formation of this metabolite is crucial for a complete characterization of guaifenesin's disposition in the body and for assessing potential safety liabilities associated with its use and misuse.

The Metabolic Pathway: From Guaifenesin to β-(2-Methoxyphenoxy)lactic Acid

The primary metabolic transformation of guaifenesin to β-(2-Methoxyphenoxy)lactic acid is an oxidative process.[2] This conversion is a key step in the detoxification and elimination of guaifenesin from the body. Another significant metabolic pathway for guaifenesin is demethylation to form hydroxy-guaifenesin, a reaction mediated by the enzyme O-demethylase.[2] Both β-(2-Methoxyphenoxy)lactic acid and hydroxy-guaifenesin are considered inactive metabolites in terms of expectorant activity.[2]

Enzymatic Catalysis: The Role of Cytochrome P450

While the general involvement of oxidation in the formation of β-(2-Methoxyphenoxy)lactic acid is well-established, the specific enzymes responsible for this reaction are a critical area of investigation. The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary catalysts for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs.[6][7] Although direct studies definitively identifying the specific CYP isoenzymes involved in guaifenesin oxidation are not extensively reported in publicly available literature, the nature of the oxidative transformation strongly suggests their involvement.

To elucidate the specific CYP isoenzymes responsible, a systematic in vitro approach is necessary. This typically involves incubating guaifenesin with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.[1][8]

Diagram: Proposed Metabolic Pathway of Guaifenesin

Caption: Proposed metabolic pathways of guaifenesin in vivo.

Pharmacokinetics of Guaifenesin and β-(2-Methoxyphenoxy)lactic Acid

The pharmacokinetic profile of guaifenesin is characterized by rapid absorption and elimination. Following oral administration, maximum plasma concentrations (Cmax) of guaifenesin are typically reached within 15 to 30 minutes.[3][9] The plasma elimination half-life is approximately one hour.[4]

While detailed pharmacokinetic data for β-(2-Methoxyphenoxy)lactic acid are limited, its formation is directly linked to the rapid metabolism of the parent drug. As the major urinary metabolite, its concentration in urine provides a reliable indicator of guaifenesin exposure and metabolism. Studies have shown that a significant portion of an administered dose of guaifenesin is excreted in the urine as β-(2-Methoxyphenoxy)lactic acid within a few hours of ingestion.[3]

Table 1: Pharmacokinetic Parameters of Guaifenesin in Adults (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~0.42 hours | [10] |

| Cmax (Peak Plasma Concentration) | Varies with dose (e.g., ~1.4 µg/mL for 600 mg) | [3] |

| t½ (Elimination Half-life) | ~1 hour | [4] |

Pharmacological and Toxicological Profile of β-(2-Methoxyphenoxy)lactic Acid

β-(2-Methoxyphenoxy)lactic acid is generally considered an inactive metabolite, meaning it does not possess the expectorant properties of the parent compound, guaifenesin.[2] However, the concept of "inactivity" does not preclude other biological effects, particularly at high concentrations.

A significant toxicological concern associated with the excessive intake of guaifenesin is the potential for the formation of urinary calculi (kidney stones).[11][12] These stones have been identified as being composed of a calcium salt of β-(2-Methoxyphenoxy)lactic acid.[11] This phenomenon highlights a dose-dependent risk where high concentrations of the metabolite in the urinary tract can lead to precipitation and crystallization, resulting in urolithiasis. This underscores the importance of adhering to recommended dosages of guaifenesin-containing products.

Methodologies for In Vivo and In Vitro Studies

A robust understanding of the in vivo formation of β-(2-Methoxyphenoxy)lactic acid necessitates well-defined experimental protocols for both animal and in vitro studies, coupled with validated analytical methods.

In Vivo Animal Models

The rat is a commonly used animal model for studying the pharmacokinetics of guaifenesin.[1][9]

Experimental Protocol: Oral Administration of Guaifenesin to Rats

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.

-

Dosing: Administer guaifenesin via oral gavage at a specified dose (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., water or saline).

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

-

Urine: House animals in metabolic cages for the collection of urine over a specified period (e.g., 24 hours). Record the total volume and store an aliquot at -80°C until analysis.

-

Diagram: In Vivo Study Workflow

Caption: A typical workflow for an in vivo study of guaifenesin metabolism in a rat model.

In Vitro Metabolism Studies

Human liver microsomes are a valuable tool for investigating the enzymatic pathways of drug metabolism.[13]

Experimental Protocol: In Vitro Metabolism of Guaifenesin using Human Liver Microsomes

-

Reaction Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), guaifenesin (at various concentrations), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH-regenerating system.

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

CYP Inhibition (Optional): To identify specific CYP isoenzymes, perform parallel incubations in the presence of known selective chemical inhibitors for different CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, etc.).[1][8]

Analytical Methodology: Quantification of β-(2-Methoxyphenoxy)lactic Acid

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of β-(2-Methoxyphenoxy)lactic acid in biological matrices.

Protocol: Sample Preparation and LC-MS/MS Analysis of β-(2-Methoxyphenoxy)lactic Acid in Urine

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

-

Load the urine sample (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a solvent mixture containing an acid or base (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for β-(2-Methoxyphenoxy)lactic acid and the internal standard.

-

Table 2: Illustrative LC-MS/MS Parameters for β-(2-Methoxyphenoxy)lactic Acid

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 211.1 |

| Product Ion (m/z) | 137.1 (indicative of the methoxyphenoxy moiety) |

| Collision Energy | Optimized for the specific instrument |

Note: These parameters are illustrative and require optimization for specific instrumentation and experimental conditions.

Conclusion and Future Directions

The in vivo formation of β-(2-Methoxyphenoxy)lactic acid is a rapid and primary metabolic pathway for the elimination of guaifenesin. While generally considered inactive, its potential to form urinary calculi at high concentrations is a noteworthy toxicological consideration. Future research should focus on definitively identifying the specific cytochrome P450 isoenzymes responsible for its formation to better predict potential drug-drug interactions. Furthermore, a more detailed characterization of the pharmacokinetic profile of β-(2-Methoxyphenoxy)lactic acid itself would provide a more complete understanding of its disposition and potential for accumulation. The development and validation of standardized, high-throughput analytical methods for its quantification in various biological matrices will be instrumental in advancing these research endeavors.

References

-

U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number 22279Orig1s000. [Link]

-

Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. [Link]

-

Kahn, S. A., & Scheinman, J. I. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 147. [Link]

-

Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. ResearchGate. [Link]

-

Kramer, W. G., & Sansom, L. (2016). Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 56(9), 1156–1162. [Link]

-

Pandey, P., & Ghosh, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

National Drug Information. (n.d.). f4016bacc6d086bc07fafff6bb183.... [Link]

-

Zhang, H., & Li, X. (2002). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current drug metabolism, 3(4), 339–349. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151727, beta-(2-Methoxyphenoxy)lactic acid. [Link]

-

Mitrevski, B., & Mitrevska, M. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

-

Cases, J., Romain, C., & Dallas, C. (2023). Nutrikinetics and urinary excretion of phenolic compounds after a 16-week supplementation with a flavanone-rich ingredient. Food & function, 14(23), 10603–10614. [Link]

-

Japanese Pharmacopoeia. (n.d.). Lactic Acid. [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Shtein, Z., & Hoffman, A. (2009). Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model. Pulmonary pharmacology & therapeutics, 22(3), 260–265. [Link]

-

Lessmann, F., Schütze, A., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of toxicology, 90(11), 2731–2739. [Link]

-

Wang, J. S., & Li, Y. (2017). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in molecular biology (Clifton, N.J.), 1643, 119–127. [Link]

-

Wikipedia. (n.d.). Dextromethorphan. [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

-

Greene, S. L., & Dargan, P. I. (2014). Acute renal failure after ingestion of guaifenesin and dextromethorphan. The Journal of emergency medicine, 46(3), 365–368. [Link]

-

Klimowska, A., & Wielgomas, B. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International journal of molecular sciences, 24(13), 10926. [Link]

-

Smit, G. P., Berger, R., & Potasman, I. (1993). Urinary lactate excretion to monitor the efficacy of treatment of type I glycogen storage disease. Pediatric research, 34(4), 437–440. [Link]

-

StatPearls. (2023). Biochemistry, Cytochrome P450. [Link]

-

Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. [Link]

-

Manuzzi, L., & Protti, M. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules (Basel, Switzerland), 23(10), 2686. [Link]

-

Babalonis, S., & Walsh, S. L. (2015). Inhibition of Cytochrome P450 2D6 Metabolism of Hydrocodone to Hydromorphone Does Not Importantly Affect Abuse Liability. Journal of Pharmacology and Experimental Therapeutics, 355(3), 464–473. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number 22279Orig1s000. [Link]

-

BioIVT. (n.d.). Human Purified CYP Enzymes, Recombinant Cytochrome P450. [Link]

-

StatPearls. (2023). Biochemistry, Cytochrome P450. [Link]

-

Yasuda, S., & Uno, T. (2024). Kinetics of the inhibition of CYP3A4 and CYP2C19 activity by jabara juice and identification of the responsible inhibitory components. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 185, 114459. [Link]

Sources

- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 7. Characterization of the absorption, metabolism, excretion, and mass balance of gefapixant in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-(2-Methoxyphenoxy)lactic acid | C10H12O5 | CID 151727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to beta-(2-Methoxyphenoxy)lactic Acid: A Metabolite of Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-(2-Methoxyphenoxy)lactic acid is a molecule of significant interest primarily due to its status as the principal urinary metabolite of the widely used over-the-counter expectorant, guaifenesin (also known as glyceryl guaiacolate). Guaifenesin is administered orally to alleviate chest congestion by thinning and loosening mucus in the airways, thereby making coughs more productive.[1][2] While guaifenesin itself is pharmacologically active, its metabolite, beta-(2-methoxyphenoxy)lactic acid, is considered inactive.[3][4] This technical guide provides a comprehensive overview of beta-(2-methoxyphenoxy)lactic acid, focusing on its formation through the metabolism of guaifenesin, its chemical characteristics, a proposed synthesis pathway, its clinical significance, particularly in the context of urolithiasis, and its potential application as a biomarker.

The Metabolic Journey: From Guaifenesin to beta-(2-Methoxyphenoxy)lactic Acid

Guaifenesin undergoes rapid and extensive metabolism in the liver following oral administration.[5] The biotransformation to beta-(2-methoxyphenoxy)lactic acid involves two key processes: oxidation and demethylation.[6] The primary enzyme implicated in the demethylation of guaifenesin is O-demethylase, which is located in liver microsomes.[6][7] The oxidation of the glycerol side chain of guaifenesin ultimately leads to the formation of the lactic acid derivative. This metabolite is then excreted in the urine.[3][4] So efficient is this metabolic conversion that after oral administration of guaifenesin, the parent drug is often undetectable in the urine, with beta-(2-methoxyphenoxy)lactic acid being the major identified urinary metabolite.[8][5]

Caption: Metabolic conversion of guaifenesin to its primary metabolite.

Proposed Chemical Synthesis of beta-(2-Methoxyphenoxy)lactic Acid

While beta-(2-methoxyphenoxy)lactic acid is primarily encountered as a metabolite, its de novo chemical synthesis is crucial for obtaining a pure standard for analytical and research purposes. A plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of beta-hydroxy carboxylic acids.[9][10] A potential pathway involves the reaction of a protected alpha-lithiated carboxylate with an appropriate aldehyde.

Experimental Protocol: Proposed Synthesis

-

Preparation of a Protected Carboxylic Acid: Start with a suitable protected acetic acid, for instance, tert-butyl acetate.

-

Deprotonation: Treat the protected acetic acid with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

-

Aldol-type Reaction: React the enolate with 2-methoxyphenoxyacetaldehyde. This aldehyde can be prepared by the oxidation of 2-(2-methoxyphenoxy)ethanol.

-

Work-up and Deprotection: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Subsequently, remove the protecting group from the carboxylic acid. For a tert-butyl ester, this can be achieved under acidic conditions (e.g., trifluoroacetic acid).

-

Purification: The final product, beta-(2-methoxyphenoxy)lactic acid, can be purified using techniques such as column chromatography or recrystallization.

Caption: A plausible synthetic route for beta-(2-methoxyphenoxy)lactic acid.

Physicochemical Properties and Analytical Characterization

A summary of the key physicochemical properties of beta-(2-methoxyphenoxy)lactic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | PubChem |

| Molecular Weight | 212.20 g/mol | PubChem |

| IUPAC Name | 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | PubChem |

| CAS Number | 13057-65-3 | PubChem |

| Appearance | Solid (predicted) | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

The identification and characterization of beta-(2-methoxyphenoxy)lactic acid, particularly in the context of clinical samples like urinary calculi, rely on a combination of spectroscopic and chromatographic techniques.

-

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and ether (C-O-C) groups.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.[11]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide fragmentation patterns that aid in structural elucidation.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for the separation and quantification of beta-(2-methoxyphenoxy)lactic acid in biological fluids.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been employed in the investigation of guaifenesin metabolism and the identification of its metabolites.[7]

Clinical Significance: The Link to Urolithiasis

A significant and clinically relevant aspect of beta-(2-methoxyphenoxy)lactic acid is its association with the formation of urinary calculi (kidney stones) in individuals who abuse guaifenesin-containing medications.[11][14] In such cases, the excessive intake of guaifenesin leads to a high concentration of its primary metabolite, beta-(2-methoxyphenoxy)lactic acid, in the urine.[11] This supersaturation can result in the precipitation of the calcium salt of the metabolite, forming stones within the urinary tract.[11] These drug-induced stones are a rare cause of urolithiasis, accounting for a small percentage of all kidney stones.[14] The stones are typically radiolucent on standard X-ray imaging, meaning they are not easily visible, but can be detected using unenhanced computed tomography (CT).[12][15]

Caption: Pathogenesis of guaifenesin-induced kidney stones.

Pharmacological Profile and Potential as a Biomarker

Current literature indicates that beta-(2-methoxyphenoxy)lactic acid is a pharmacologically inactive metabolite of guaifenesin.[3][4] Its rapid formation and excretion suggest that it does not contribute to the therapeutic effects of the parent drug.

Given that it is the major urinary metabolite and the parent drug is often not detected in urine, beta-(2-methoxyphenoxy)lactic acid serves as a reliable biomarker for guaifenesin intake.[8][5] Its detection and quantification in urine can be used to:

-

Confirm guaifenesin use: In clinical settings, this can be important for patient monitoring and adherence.

-

Investigate cases of suspected guaifenesin abuse: Elevated levels of this metabolite can be indicative of excessive intake, which is associated with adverse effects like urolithiasis.

-

Forensic toxicology: The presence of beta-(2-methoxyphenoxy)lactic acid can confirm exposure to guaifenesin.

Caption: Application of the metabolite as a biomarker for guaifenesin intake.

Future Research Directions

While much is known about beta-(2-methoxyphenoxy)lactic acid as a metabolite, there are several avenues for future research:

-

Confirmation of Biological Inactivity: While generally considered inactive, comprehensive pharmacological screening could definitively confirm the absence of any significant biological activity.

-

Development of Standardized Analytical Methods: The development of validated, high-throughput analytical methods for the quantification of beta-(2-methoxyphenoxy)lactic acid in urine would be beneficial for its routine use as a biomarker in clinical and forensic laboratories.

-

Investigation of Stone Formation Mechanisms: Further research into the precise physicochemical conditions that promote the precipitation of calcium beta-(2-methoxyphenoxy)lactate could lead to better strategies for preventing and managing this form of urolithiasis.

Conclusion

Beta-(2-methoxyphenoxy)lactic acid, the major and inactive urinary metabolite of guaifenesin, holds a unique position at the intersection of pharmacology, clinical chemistry, and toxicology. Its formation is a key aspect of the disposition of a commonly used medication. While its primary clinical significance lies in its association with drug-induced urolithiasis resulting from guaifenesin abuse, its utility as a specific biomarker for guaifenesin intake is also of considerable importance. A deeper understanding of its properties and the development of robust analytical methods will continue to be valuable for both clinical practice and research.

References

-

Patel, B., & Tadi, P. (2024). Dextromethorphan Guaifenesin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Probes & Drugs. (n.d.). Guaifenesin. Retrieved from [Link]

-

Pickens, C. L., Milliron, A. R., Fussner, A. L., Dversdall, B. C., Langenstroer, P., Ferguson, S., ... & St. Andre, M. (1999). Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis. Urology, 54(1), 23-27. [Link]

-

Dr. Oracle. (2025). Is guaifenesin safe in patients with impaired renal (kidney) function?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem Compound Database. Retrieved from [Link]

-

Kauert, G., von Meyer, L., & Drasch, G. (1980). [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry]. Archiv fur Toxikologie, 45(2), 149–159. [Link]

-

Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]

-

Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Guaifenesin. Retrieved from [Link]

- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Sensitive Spectrophotometric Method for Quantitation of Guaifenesin and Dropropizine in Their Dosage Forms. Acta Pharmaceutica, 59(2), 225-234.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

-

Kurtz, M. P., Abern, M. R., & Cannon, R. D. (2017). Bilateral nephrolithiasis following ingestion of guaifenesin and dextromethorphan. Urology case reports, 13, 133–134. [Link]

-

Moersch, G. W., & Burkett, A. R. (1971). Synthesis of .beta.-hydroxy acids using .alpha.-lithiated carboxylic acid salts. The Journal of Organic Chemistry, 36(8), 1149–1151. [Link]

-

Alonso, D. M., Bond, J. Q., & Dumesic, J. A. (2010). Synthesis of α,β- and β-Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. ChemSusChem, 3(11), 1273–1277. [Link]

-

Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]

-

MedPage Today. (2012). Abuse of OTC Drug Mimics Kidney Stones. Retrieved from [Link]

- Dicpinigaitis, P. V., Gayle, Y. E. (2017). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Journal of Chronic Obstructive Pulmonary Disease, 14(6), 699-704.

- Acharya, P., Kumar, T. P., Agasteen, I., Rajasekhar, S., & Neelima, G. (2019). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 18-24.

-

Al-Abadi, O., & Al-Khafaji, H. (2024). The Impact of Stone Composition on Treatment Strategies for Patients with Urolithiasis: A Narrative Review. Cureus, 16(1), e52097. [Link]

-

Sourav Sir's Classes. (2022, February 18). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. [Link]

-

Stoller, M. L., & Meng, M. V. (1999). Guaifenesin- and ephedrine-induced stones. Journal of endourology, 13(9), 665–667. [Link]

- Gopal Rao, M., & Ravali, B. (2017). Analytical Method Development and Validation of Guaifenesin by RP-HPLC Method. International Journal of Pharmacy and Biological Sciences, 7(2), 1-6.

-

ResearchGate. (n.d.). Synthesis of chiral β-hydroxycarboxylic acids (selected examples are shown) from ketones, CO2 and H2. Retrieved from [Link]

-

Rukin, N. J., Somani, B. K., & Patterson, J. M. (2016). Biochemical composition of urolithiasis from stone dust - a matched-pair analysis. BJU international, 118(5), 801–805. [Link]

-

Basaklar, A. C., & Kale, N. (1991). Promoters and inhibitors of calcium urolithiasis in children. International urology and nephrology, 23(3), 205–210. [Link]

-

Kurtz, M. P., Abern, M. R., & Cannon, R. D. (2017). Acute Renal Failure after Ingestion of Guaifenesin and Dextromethorphan. The Journal of emergency medicine, 53(3), 423–426. [Link]

- U.S. Patent No. 9,789,152. (2017). Washington, DC: U.S.

Sources

- 1. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Guaifenesin | Manasa Life Sciences [manasalifesciences.com]

- 5. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Abuse of guaifenesin-containing medications generates an excess of a carboxylate salt of beta-(2-methoxyphenoxy)-lactic acid, a guaifenesin metabolite, and results in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guaifenesin- and ephedrine-induced stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. Bilateral nephrolithiasis following ingestion of guaifenesin and dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on Urolithiasis and Beta-(2-methoxyphenoxy)-lactic Acid Salt: A Paradigm of Drug-Induced Nephrolithiasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithiasis, the formation of calculi in the urinary tract, is a prevalent and recurrent condition with significant morbidity. While the majority of urinary stones are of metabolic origin, a notable subset is induced by drugs and their metabolites. This technical guide provides a comprehensive examination of a specific form of drug-induced urolithiasis caused by the precipitation of beta-(2-methoxyphenoxy)-lactic acid, the primary metabolite of the widely used over-the-counter expectorant, guaifenesin. Contrary to a therapeutic agent, this compound serves as a causative agent in the pathophysiology of a distinct type of nephrolithiasis. This guide will delve into the metabolic pathway of guaifenesin, the physicochemical principles underlying the formation of its calcium salt calculi, detailed analytical methodologies for stone identification, and a review of clinical management and preventative strategies. This document is intended to serve as a critical resource for researchers and drug development professionals in understanding and mitigating the risks associated with drug-induced urolithiasis.

Introduction to Urolithiasis: A Persistent Clinical Challenge

Urolithiasis is a global health issue characterized by the formation of crystalline concretions within the urinary system. The lifetime prevalence of kidney stones is estimated to be between 1% and 15%, with a high rate of recurrence.[1] The formation of urinary calculi is a multifactorial process involving genetic predisposition, dietary habits, anatomical abnormalities, and metabolic disturbances.[2] The clinical presentation of urolithiasis can range from asymptomatic to excruciating renal colic, often necessitating emergency medical intervention.

The majority of urinary stones are composed of calcium oxalate, followed by calcium phosphate, uric acid, struvite, and cystine. However, a clinically significant, though less common, category is drug-induced urolithiasis, accounting for approximately 1-2% of all cases.[1] These stones can be composed of the drug itself or its metabolites. Understanding the mechanisms of drug-induced stone formation is paramount for both clinicians in managing patient care and for pharmaceutical scientists in the development of safer therapeutic agents.

Guaifenesin and the Emergence of a Drug-Metabolite-Induced Urolithiasis

Guaifenesin, a common component of over-the-counter cough and cold remedies, has been identified as a causative agent in a specific type of drug-induced urolithiasis.[3] The active lithogenic agent is not guaifenesin itself, but its primary urinary metabolite, beta-(2-methoxyphenoxy)-lactic acid.[3] The stones are composed of the calcium salt of this organic acid.[3] This phenomenon underscores the critical importance of understanding the metabolic fate of drugs and the physicochemical properties of their metabolites.

Metabolism of Guaifenesin

Guaifenesin undergoes extensive and rapid metabolism in the liver. The primary metabolic pathway involves oxidation to beta-(2-methoxyphenoxy)-lactic acid. This metabolite is then excreted in the urine. It is the supersaturation of urine with the calcium salt of beta-(2-methoxyphenoxy)-lactic acid that leads to crystal nucleation, aggregation, and stone formation.

Caption: Metabolic pathway of guaifenesin leading to urolithiasis.

Physicochemical Basis of Stone Formation

The formation of urinary calculi is fundamentally a process of crystallization from a supersaturated solution. In the case of guaifenesin-induced stones, the key factors are the urinary concentration of beta-(2-methoxyphenoxy)-lactic acid, the concentration of urinary calcium, and the urinary pH.

Supersaturation and Precipitation

Supersaturation of urine with a salt is the primary driving force for crystallization. When the concentration of the salt exceeds its solubility product, the urine is considered supersaturated, and crystallization can occur.[4] In the context of guaifenesin-induced urolithiasis, excessive intake of guaifenesin leads to high urinary concentrations of its metabolite, beta-(2-methoxyphenoxy)-lactic acid.[3] In the presence of urinary calcium, this can lead to the formation of the sparingly soluble calcium salt. Dehydration further exacerbates this by concentrating the urine, thereby increasing the supersaturation of the calcium salt of the metabolite.

Role of Urinary pH

Analytical Methodologies for Stone Identification